16-epi Mometasone Furoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

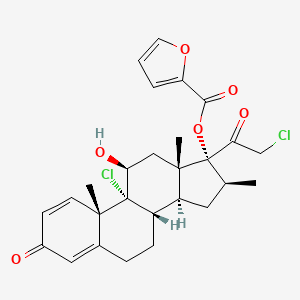

16-epi Mometasone Furoate is a synthetic corticosteroid, structurally related to Mometasone Furoate. It is used in the treatment of inflammatory skin conditions, hay fever, and asthma . This compound is known for its potent anti-inflammatory, antipruritic, and vasoconstrictive properties .

Preparation Methods

The synthesis of 16-epi Mometasone Furoate involves multiple steps, including the preparation of intermediates and final acylation . The industrial production methods are generally accompanied by the formation of numerous process impurities that need to be detected and quantified . The multi-gram scale preparation involves the systematic investigation of the final acylation step, as well as the characterization of the difuroate enol ether intermediate and its conversion to the target impurity .

Chemical Reactions Analysis

16-epi Mometasone Furoate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include hydrochloric acid in acetic acid, p-toluenesulfonic acid in water/acetone, and perchloric acid in dichloromethane . Major products formed from these reactions include 21′-chloro-(16′α-methyl-3′,11′,20′-trioxo-pregna-1′,4′-dien-17′-yl)-furan-2-carboxylate .

Scientific Research Applications

16-epi Mometasone Furoate has a wide range of scientific research applications. It is used in the treatment of inflammatory skin disorders such as atopic dermatitis, eczema, and psoriasis . It is also used as a metered spray to alleviate the symptoms of seasonal allergic rhinitis and to treat nasal polyps . Additionally, it is used in aerosol and dry powder inhalers for the prevention of asthma attacks . The compound is also being investigated for its potential use in treating ocular inflammation .

Mechanism of Action

The mechanism of action of 16-epi Mometasone Furoate involves binding to glucocorticoid receptors, causing conformational changes in the receptor, separation from chaperones, and movement of the receptor to the nucleus . This leads to the inhibition of pro-inflammatory cytokines and a decrease in the number of inflammatory cells . The compound has a particularly high receptor affinity compared to other corticosteroids .

Comparison with Similar Compounds

16-epi Mometasone Furoate is similar to other synthetic corticosteroids such as Fluticasone Propionate and Beclomethasone Dipropionate . it has a higher receptor affinity and is more potent in its anti-inflammatory effects . Unlike Fluticasone Propionate, this compound shows significant activity at other nuclear steroid receptors, making it less specific for the glucocorticoid receptor .

Properties

CAS No. |

2231764-75-1 |

|---|---|

Molecular Formula |

C27H30Cl2O6 |

Molecular Weight |

521.4 g/mol |

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |

InChI |

InChI=1S/C27H30Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/t15-,18-,19-,21-,24-,25-,26-,27-/m0/s1 |

InChI Key |

WOFMFGQZHJDGCX-NSXGOKPNSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one](/img/structure/B12794320.png)